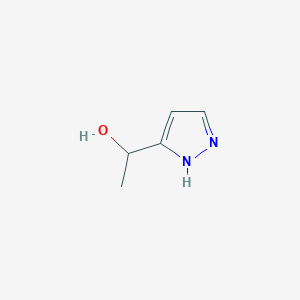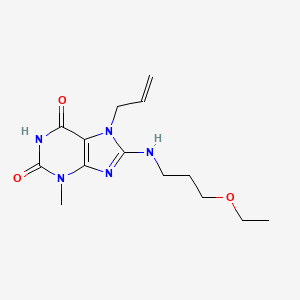
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AEMPD, is a synthetic compound that belongs to the family of purine derivatives. AEMPD has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis of Antidepressant Derivatives
A study by Khaliullin et al. (2018) synthesized derivatives of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione and tested their antidepressant activity, highlighting the potential of purine derivatives in developing new antidepressants Khaliullin et al., 2018.
Development of Serotonin Receptor Affinity Compounds
Research by Żmudzki et al. (2015) focused on synthesizing derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to explore their affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating the relevance of purine derivatives in neuropharmacology Żmudzki et al., 2015.
Protective Group Strategy in Synthesis
A technique using thietanyl protection for the synthesis of 1-alkyl-8-amino-3-methyl-7-(1,1-dioxo-1λ6-thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones was detailed by Khaliullin et al. (2015), underscoring advanced synthetic strategies for purine derivatives Khaliullin et al., 2015.
Anticancer Activity of Purine-diones
A study by Hayallah (2017) on the design, synthesis, and anticancer activity of olomoucine analogues, including purine-diones, reveals the therapeutic potential of these compounds in cancer treatment Hayallah, 2017.
Propiedades
IUPAC Name |
8-(3-ethoxypropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-4-8-19-10-11(18(3)14(21)17-12(10)20)16-13(19)15-7-6-9-22-5-2/h4H,1,5-9H2,2-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDBZXLYNOCKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
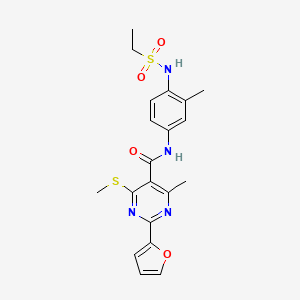
![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)
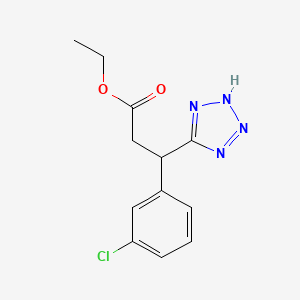

![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
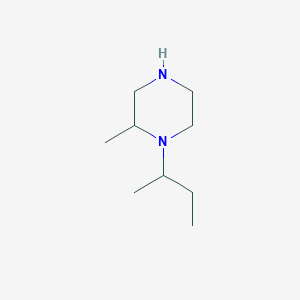
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)
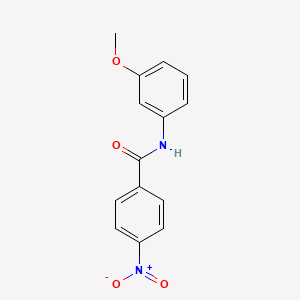
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)
